![molecular formula C14H19NO2S B2639145 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide CAS No. 1396766-30-5](/img/structure/B2639145.png)
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide
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Overview
Description
Thiophene is a five-membered heterocyclic compound that contains a sulfur atom. It’s an essential compound with a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . Cyclopropyl is a three-membered ring compound that is often used in organic synthesis due to its strain-release reactivity.
Molecular Structure Analysis
Thiophene has a five-membered ring made up of one sulfur atom . Cyclopropyl is a three-membered carbon ring. The specific molecular structure of “N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide” would require more detailed information.Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide, have been the focus of many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drug Development
Suprofen, a drug with a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug . This suggests that N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide, which also contains a thiophene ring, could potentially be used in the development of new anti-inflammatory drugs .
Anesthetic Development
Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . This indicates that N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide could potentially be used in the development of new anesthetics .
Fungicide Development
N-(thiophen-2-yl) nicotinamide derivatives have been shown to exhibit excellent fungicidal activities . This suggests that N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide could potentially be used in the development of new fungicides .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide could potentially be used in the development of new corrosion inhibitors .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide could potentially be used in the development of new organic semiconductors .
Future Directions
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound contains, have been found to exhibit a variety of biological effects, suggesting they may interact with multiple targets .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of “N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide”. Thiophene derivatives are known to interact with various biological targets, but the interaction would depend on the specific derivative and target .
Biochemical Pathways
Thiophene derivatives can affect various pathways depending on their specific biological targets .
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-13(10-3-1-4-10)15-9-14(17,11-6-7-11)12-5-2-8-18-12/h2,5,8,10-11,17H,1,3-4,6-7,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSGIUOBTKEJMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide |
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